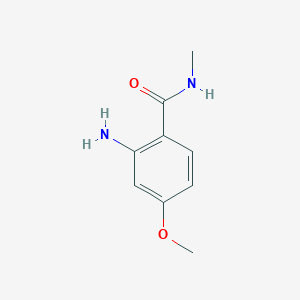

2-Amino-4-methoxy-n-methylbenzamide

Description

BenchChem offers high-quality 2-Amino-4-methoxy-n-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-methoxy-n-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-methoxy-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-9(12)7-4-3-6(13-2)5-8(7)10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTOORIWKFQMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301295134 | |

| Record name | 2-Amino-4-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104775-67-9 | |

| Record name | 2-Amino-4-methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104775-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Guide to Elucidating the Pharmacokinetic Profile of 2-Amino-4-methoxy-n-methylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting the Course for a Novel Benzamide Derivative

In the landscape of modern drug discovery, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount to its successful development. This guide provides a detailed framework for the comprehensive evaluation of 2-Amino-4-methoxy-n-methylbenzamide, a novel benzamide derivative with therapeutic potential. In the absence of established public data for this specific molecule, this document serves as a strategic manual, outlining the requisite in-vitro and in-vivo studies, analytical methodologies, and theoretical considerations necessary to define its absorption, distribution, metabolism, and excretion (ADME) characteristics. By synthesizing established principles of pharmacokinetic science with insights gleaned from structurally related benzamide compounds, we present a robust, field-proven approach to navigating the preclinical characterization of this promising new chemical entity.

Section 1: Foundational Physicochemical and In-Vitro Characterization

A predictive understanding of a compound's in-vivo behavior begins with a solid foundation of its physicochemical properties and its interactions in simplified biological systems. These initial assays are critical for informing the design of more complex in-vivo studies and for anticipating potential challenges such as poor solubility or rapid metabolism.

Physicochemical Properties Assessment

The inherent properties of 2-Amino-4-methoxy-n-methylbenzamide will govern its absorption and distribution. Key parameters to be determined include its pKa, logP, and aqueous solubility.[1] These factors influence the compound's ability to dissolve in physiological fluids and permeate biological membranes.

| Parameter | Experimental Method | Rationale and Anticipated Significance |

| pKa | Potentiometric titration or UV-spectrophotometry | The ionization state of the molecule at different physiological pH values (e.g., stomach vs. intestine) will be determined, which is crucial for predicting its absorption characteristics. |

| LogP (Octanol/Water Partition Coefficient) | Shake-flask method or HPLC-based estimation | This value will indicate the lipophilicity of the compound, providing insight into its likely membrane permeability and potential for distribution into tissues. |

| Aqueous Solubility | Kinetic or thermodynamic solubility assays in various buffers (pH 2.0, 5.0, 7.4) | Poor aqueous solubility can be a significant hurdle for oral absorption.[1] Early determination allows for the development of appropriate formulations using vehicles like saline, PBS, cyclodextrins, or PEG400 to ensure adequate bioavailability in subsequent in-vivo studies.[1] |

In-Vitro Metabolic Stability Assessment

The metabolic fate of a drug is a primary determinant of its half-life and potential for drug-drug interactions. Initial screening using liver microsomes provides a first look at the compound's susceptibility to metabolism by cytochrome P450 (CYP450) enzymes.[2]

Experimental Protocol: In-Vitro Metabolic Stability in Liver Microsomes

-

Incubation: Incubate 2-Amino-4-methoxy-n-methylbenzamide (typically at 1 µM) with pooled human or rodent liver microsomes in the presence of a NADPH-regenerating system.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[2]

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

-

Data Analysis: Determine the in-vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration in the bloodstream and, consequently, its availability to exert pharmacological effects and to be metabolized and excreted.

Experimental Protocol: Equilibrium Dialysis for Plasma Protein Binding

-

Apparatus Setup: Utilize a two-chamber equilibrium dialysis apparatus with a semi-permeable membrane.

-

Sample Loading: Add plasma to one chamber and a protein-free buffer to the other. Add 2-Amino-4-methoxy-n-methylbenzamide to the plasma-containing chamber.

-

Equilibration: Allow the system to equilibrate, typically over several hours, during which the unbound drug will diffuse across the membrane into the buffer chamber.

-

Concentration Measurement: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

-

Calculation: Calculate the percentage of protein binding.

Section 2: In-Vivo Pharmacokinetic Evaluation

Animal models provide the first opportunity to observe the integrated ADME processes of 2-Amino-4-methoxy-n-methylbenzamide in a whole organism. Rodent models, such as Sprague-Dawley rats, are commonly employed for initial PK studies.[2][3]

Single-Dose Pharmacokinetic Study Design

A pilot pharmacokinetic study is essential to determine key parameters such as clearance, volume of distribution, and elimination half-life.[1] This study will involve administering the compound via both intravenous (IV) and oral (PO) routes to assess absolute bioavailability.

Experimental Protocol: In-Vivo Pharmacokinetic Study in Rats

-

Animal Model: Utilize male Sprague-Dawley rats.[2]

-

Dosing Groups:

-

Intravenous (IV) Group: Administer a single bolus dose via the tail vein to determine the drug's disposition without the influence of absorption.

-

Oral (PO) Group: Administer a single dose via oral gavage to assess absorption and first-pass metabolism.

-

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant.[2]

-

Plasma Preparation: Separate plasma from the blood samples by centrifugation and store at -80°C until analysis.[2]

-

Bioanalysis: Quantify the plasma concentrations of 2-Amino-4-methoxy-n-methylbenzamide using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Analyze the plasma concentration-time data using non-compartmental methods to determine key PK parameters.[2]

Key Pharmacokinetic Parameters and Their Interpretation

The data obtained from the in-vivo study will be used to calculate a set of standard pharmacokinetic parameters that describe the compound's behavior in the body.

| Parameter | Description | Significance |

| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure to the drug. |

| Tmax | Time to reach Cmax. | Provides information on the rate of absorption. |

| AUC (Area Under the Curve) | Total drug exposure over time. | A measure of the overall bioavailability of the drug. |

| t½ (Half-life) | Time required for the plasma concentration to decrease by half. | A key determinant of the dosing frequency required to maintain therapeutic concentrations.[1] |

| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | Indicates the efficiency of drug elimination from the body. |

| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides an indication of the extent of drug distribution into tissues. |

| F% (Absolute Bioavailability) | The fraction of the orally administered dose that reaches systemic circulation. | Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. |

Section 3: Metabolism and Excretion Pathway Elucidation

Identifying the metabolic pathways and primary routes of excretion is crucial for understanding potential drug-drug interactions and for identifying any pharmacologically active or toxic metabolites.

Metabolite Identification

In-vitro systems, such as liver microsomes and S9 fractions, can be used to generate metabolites for structural elucidation. In-vivo samples (urine, feces, and bile) from the pharmacokinetic study will provide a complete picture of the metabolic profile.

Analytical Approach: High-Resolution Mass Spectrometry for Metabolite ID

-

Sample Analysis: Analyze extracts from in-vitro incubations and in-vivo samples using LC-coupled to a high-resolution mass spectrometer (e.g., Q-Orbitrap).

-

Metabolite Prediction: Use metabolite prediction software to anticipate likely metabolic transformations (e.g., oxidation, demethylation, glucuronidation, sulfation).

-

Data Mining: Compare the mass spectra of potential metabolites with that of the parent compound to identify mass shifts corresponding to predicted metabolic reactions.

-

Structural Elucidation: Use tandem mass spectrometry (MS/MS) to fragment the metabolite ions and deduce their structures.

Potential Metabolic Pathways

Based on the structure of 2-Amino-4-methoxy-n-methylbenzamide and the metabolism of similar compounds like N-Methylbenzamide, several metabolic pathways can be hypothesized.[2]

Caption: Hypothesized metabolic pathways for 2-Amino-4-methoxy-n-methylbenzamide.

Excretion Balance Study

To determine the primary routes of elimination from the body, an excretion balance study is performed, often using a radiolabeled version of the compound.

Experimental Protocol: Excretion Balance Study in Rats

-

Radiolabeling: Synthesize a radiolabeled form of 2-Amino-4-methoxy-n-methylbenzamide (e.g., with ¹⁴C or ³H).

-

Dosing: Administer a single dose of the radiolabeled compound to rats.

-

Sample Collection: House the animals in metabolic cages that allow for the separate collection of urine and feces over a period of several days (e.g., 72 hours).

-

Radioactivity Measurement: Quantify the amount of radioactivity in the collected urine and feces.

-

Excretion Profile: Determine the percentage of the administered dose excreted via the renal and fecal routes.

Section 4: Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of accurate pharmacokinetic analysis. The method used to quantify 2-Amino-4-methoxy-n-methylbenzamide in biological matrices must meet regulatory standards for accuracy, precision, selectivity, and stability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[4]

Sample Preparation

The goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[5]

Experimental Protocol: Protein Precipitation for Plasma Samples

-

Precipitation: To a small volume of plasma (e.g., 100 µL), add a larger volume (e.g., 300 µL) of a cold organic solvent like acetonitrile containing an internal standard.[2]

-

Vortexing: Vortex the mixture vigorously to ensure complete protein precipitation.[2]

-

Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.[2]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.[2]

LC-MS/MS Method Validation Parameters

| Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard. |

| Linearity | A linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.99. |

| Accuracy and Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification), and accuracy (%RE) within ±15% (±20% at LLOQ). |

| Recovery | Consistent and reproducible extraction efficiency. |

| Matrix Effect | Assessment of the ion suppression or enhancement caused by the biological matrix. |

| Stability | Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage). |

Section 5: Data Interpretation and Future Directions

The culmination of these studies will provide a comprehensive pharmacokinetic profile of 2-Amino-4-methoxy-n-methylbenzamide. This data will be instrumental in:

-

Human Dose Prediction: Allometric scaling from animal data can be used to make initial predictions of human pharmacokinetics.

-

Dosing Regimen Design: The elimination half-life will guide the design of appropriate dosing schedules for future efficacy and toxicology studies.[1]

-

Risk Assessment: Understanding the metabolic pathways and potential for drug-drug interactions is critical for assessing the safety profile of the compound.

Further studies may include pharmacokinetic evaluations in non-rodent species, investigation of drug transporter interactions, and the development of physiologically based pharmacokinetic (PBPK) models to refine human PK predictions.

Caption: A workflow for determining the pharmacokinetic profile of a novel compound.

References

- Benchchem. Optimizing In Vivo Dosing of Novel Benzamide Derivatives. Technical Support Center.

- Journal of Medicinal Chemistry. Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. ACS Publications. Published December 27, 2023.

- Benchchem. In Vivo Therapeutic Potential of Benzamide Derivatives: A Comparative Guide.

- PubMed. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. Published December 5, 2023.

- New Journal of Chemistry. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. RSC Publishing. Published 2025.

- Echemi. 2-aMino-4-Methoxy-N-MethylbenzaMide.

- ResearchGate. N-(benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: Synthesis, NMR, FT-IR, UV-Vis, BSA-and DNA-Binding, DFT, Molecular dockings, and Pharmacokinetic Profiles. Published January 11, 2026.

- PMC. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Published February 4, 2022.

- Benchchem. A Comparative Guide to the Pharmacokinetic Properties of N-Methylbenzamide and Its Analogs.

- Shimadzu Chemistry & Diagnostics. 2-Amino-4-methoxybenzamide.

- PMC. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison.

- Journal of Pharmaceutical Chemistry. #197 Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. Vensel Publications. Published July 20, 2022.

- The Harris Science Review of Doshisha University. Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-Agent, Dacarbazine, in Rats. Published January 2025.

- NextSDS. 2-AMINO-N-(4-METHOXYBENZYL)BENZAMIDE — Chemical Substance Information.

- ChemScene. 2-Amino-N-methoxy-N-methylbenzamide.

- Wiley Online Library. Recent advances in sample preparation techniques for effective bioanalytical methods. Published 2010.

- Pharmaffiliates. 2-Amino-4-methoxybenzamide.

- Sigma-Aldrich. 2-Amino-4-methoxybenzamide.

- Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Published September 28, 2024.

- Frontiers. The Pseudomonas aeruginosa antimetabolite L -2-amino-4-methoxy-trans-3-butenoic acid (AMB) is made from glutamate and two alanine residues via a thiotemplate-linked tripeptide precursor. Published March 12, 2015.

- Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies.

- ResearchGate. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Published June 2011.

- PubMed. Synthesis and Antitumor Activities Evaluation of m-(4-morpholinoquinazolin-2-yl)benzamides in Vitro and in Vivo.

- A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Published July 1, 2011.

- ECHEMI. 2-Amino-4-methoxybenzamide Formula.

- ChemicalBook. 4-amino-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. Published July 14, 2024.

- Omics. Techniques of Analytical, Bio analytical and Separation. Published May 5, 2022.

- Benchchem. An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.

- Sigma-Aldrich. N-Methoxy-N-methylbenzamide.

- Frontiers. Pharmacokinetics and Main Metabolites of Anwulignan in Mice. Published July 4, 2022.

- MDPI. Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Published May 16, 2023.

- UCLA Medical School. Pharmacokinetic Considerations in Older Adults.

- PubMed. Development of N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide for positron emission tomography imaging of metabotropic glutamate 1 receptor in monkey brain. Published December 27, 2012.

- ResearchGate. A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide.

- ResearchGate. The metabolic fate of the two new psychoactive substances 2‐aminoindane and N‐methyl‐2‐aminoindane studied in vitro and in vivo to support drug testing. Published October 17, 2025.

- Wikipedia. 2,5-Dimethoxy-4-methylamphetamine.

- PubMed. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Published November 15, 2019.

- ResearchGate. Urinary Excretion Profiles of 2,5-Dimethoxy-4-alkylthiophenethylamine Analogs in Rats.

Sources

An In-depth Technical Guide to the In Vitro Toxicity and Safety Profile of 2-Amino-4-methoxy-n-methylbenzamide

Preamble: A Framework for In Vitro Safety Assessment

This guide provides a comprehensive framework for evaluating the in-vitro toxicity and safety profile of the novel chemical entity, 2-Amino-4-methoxy-n-methylbenzamide. It is intended for researchers, scientists, and drug development professionals. While specific experimental data on this compound is not extensively available in the public domain, this document outlines a robust, multi-tiered approach for its preclinical safety assessment based on established scientific principles and regulatory expectations. The methodologies described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data to inform critical decisions in the drug development pipeline. The core of this guide is to not only provide protocols but to instill a deeper understanding of the scientific rationale behind each experimental choice.

Part 1: Foundational Cytotoxicity Assessment - Determining the Viability Threshold

The initial step in characterizing the in vitro safety profile of any new compound is to determine its cytotoxic potential. This foundational assessment identifies the concentration range at which the compound elicits a toxic response in cultured cells, providing the basis for designing subsequent, more detailed mechanistic studies.

The MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a selected cancer cell line (e.g., A549, a human lung carcinoma line) in a 96-well plate at a density of 5 x 10³ cells per well.[1] Incubate for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: Prepare a series of dilutions of 2-Amino-4-methoxy-n-methylbenzamide in the appropriate cell culture medium. Treat the cells with these various concentrations and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[2]

-

MTT Reagent Addition: Following the treatment period, add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple formazan product using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation: IC50 Values

The results of the cytotoxicity assay are typically summarized in a table of IC50 values.

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| A549 | 24 | Data to be determined |

| A549 | 48 | Data to be determined |

| A549 | 72 | Data to be determined |

Experimental Workflow: Cytotoxicity Assessment

Caption: Workflow for determining cytotoxicity using the MTT assay.

Part 2: Genotoxicity Assessment - Screening for DNA Damage

Genotoxicity testing is a critical component of preclinical safety assessment, as it evaluates the potential of a compound to cause DNA or chromosomal damage, which can lead to mutations and cancer.[3][4] A standard battery of in vitro tests is typically required to cover different genotoxic mechanisms.[5][6]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to identify substances that can produce gene mutations.[5] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay determines if the test compound can cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a medium lacking it.[7]

Experimental Protocol: Ames Test (Miniaturized Version)

-

Strain Selection: Use a panel of validated Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[7]

-

Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction) to determine if metabolites of the compound are genotoxic.

-

Exposure: Expose the bacterial strains to various concentrations of 2-Amino-4-methoxy-n-methylbenzamide in a microplate format.

-

Growth and Scoring: After an incubation period, score the number of revertant colonies in each well. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage.[3][5] Micronuclei are small, extranuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.[5] An increase in the frequency of micronucleated cells after exposure to a test compound suggests it may be a clastogen (breaks chromosomes) or an aneugen (affects chromosome number).

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Treatment: Treat a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) with a range of concentrations of 2-Amino-4-methoxy-n-methylbenzamide.

-

Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes scoring micronuclei easier.

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain the DNA with a fluorescent dye (e.g., DAPI or propidium iodide).

-

Microscopic Analysis or Flow Cytometry: Score the number of micronuclei in a set number of binucleated cells using a microscope or a high-throughput flow cytometry method.[3]

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Genotoxicity Testing Strategy

Caption: A two-pronged approach for in vitro genotoxicity assessment.

Summary of Genotoxicity Data

| Assay | Test System | Metabolic Activation (S9) | Result |

| Ames Test | S. typhimurium strains | Without | Data to be determined |

| Ames Test | S. typhimurium strains | With | Data to be determined |

| In Vitro Micronucleus | Mammalian Cells | N/A | Data to be determined |

Part 3: Mechanistic Insights - Unraveling the Mode of Cell Death

When a compound is found to be cytotoxic, it is crucial to understand the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).[8] Distinguishing between these pathways provides valuable information about the compound's mechanism of action.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[1] Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, which is characteristic of late-stage apoptotic and necrotic cells. By using both Annexin V and PI, one can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[1]

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cells with 2-Amino-4-methoxy-n-methylbenzamide at concentrations around the IC50 value.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[1] Incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.

Caspase Activity Assays

A key biochemical hallmark of apoptosis is the activation of a family of proteases called caspases. Caspase-3 and Caspase-7 are effector caspases that execute the final stages of apoptosis.[10] Luminescent assays, such as Caspase-Glo® 3/7, provide a sensitive method for detecting caspase activity.[11]

Experimental Protocol: Caspase-Glo® 3/7 Assay

-

Cell Treatment: Treat cells in a 96-well plate with 2-Amino-4-methoxy-n-methylbenzamide.

-

Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

-

Incubation: Incubate at room temperature to allow for cell lysis and the caspase-driven luminescent reaction to occur.

-

Luminescence Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Apoptotic Signaling and Assay Intervention Points

Caption: Key events in apoptosis and the corresponding detection assays.

Example Data Summary for Mechanistic Assays

| Assay | Endpoint | Result |

| Annexin V/PI | % Early Apoptotic Cells | Data to be determined |

| Annexin V/PI | % Late Apoptotic/Necrotic Cells | Data to be determined |

| Caspase-Glo 3/7 | Fold Increase in Luminescence | Data to be determined |

Part 4: Broader In Vitro Safety Pharmacology

Beyond the core toxicity assays, a broader assessment of a compound's interaction with a panel of known biological targets can provide a more comprehensive safety profile.[12] In vitro safety pharmacology panels screen the test compound against a wide range of receptors, ion channels, enzymes, and transporters to identify potential off-target effects that could lead to adverse drug reactions.[13][14] This early-stage screening can help to de-risk a compound and guide lead optimization efforts.[12][13]

Part 5: Integrated Data Analysis and Conclusion

The data generated from this multi-tiered in vitro assessment must be integrated to form a comprehensive safety profile for 2-Amino-4-methoxy-n-methylbenzamide. The IC50 values from cytotoxicity assays will define the therapeutic window. The results from the genotoxicity battery will determine the mutagenic and carcinogenic potential. The mechanistic assays will elucidate the mode of cell death. This collective data is essential for making informed decisions about the continued development of the compound. A thorough and well-documented in vitro safety assessment is a cornerstone of any successful drug discovery program, ensuring that only the most promising and safest candidates advance to further preclinical and clinical studies.

References

-

Sartorius. (n.d.). Incucyte® Apoptosis Assays for Live-Cell Analysis. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Measurement of Apoptosis in Cell Culture. Retrieved from [Link]

-

ACS Publications. (2025, August 22). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. Retrieved from [Link]

-

MDPI. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]

-

BMG Labtech. (2025, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

-

Pharmaron. (n.d.). in vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

-

European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling. Retrieved from [Link]

-

Selvita. (n.d.). In Vitro Safety. Retrieved from [Link]

-

Toxys. (2024, November 28). New publication: In vitro safety assessment of 100 chemicals with ToxProfiler. Retrieved from [Link]

-

Bentham Science Publishers. (2022, October 1). Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs. Retrieved from [Link]

-

GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved from [Link]

-

PMC. (n.d.). Evaluation of the standard battery of in vitro genotoxicity tests to predict in vivo genotoxicity through mathematical modeling: A report from the 8th International Workshop on Genotoxicity Testing. Retrieved from [Link]

-

The Distant Reader. (n.d.). DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Retrieved from [Link]

-

ACS Publications. (2023, October 5). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. selvita.com [selvita.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Evaluation of the standard battery of in vitro genotoxicity tests to predict in vivo genotoxicity through mathematical modeling: A report from the 8th International Workshop on Genotoxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 8. Measurement of Apoptosis in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]

- 11. アポトーシスアッセイ [promega.jp]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmaron.com [pharmaron.com]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

Application Note: HPLC Method Development and Validation for 2-Amino-4-methoxy-N-methylbenzamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Methodology Standard: ICH Q2(R2) and USP <1225>

Introduction & Scientific Rationale

2-Amino-4-methoxy-N-methylbenzamide (CAS: 104775-67-9) is a highly specialized pharmaceutical intermediate. It serves as a critical building block (Intermediate 99) in the synthesis of 2,3-dihydroquinazolinone-3-carboxamides, which are potent antimalarials targeting the Plasmodium falciparum PfATP4 ion pump[1]. Furthermore, it is utilized in the development of focal adhesion kinase (FAK) inhibitors, which are vital in oncology for modulating cancer cell proliferation and tumor angiogenesis[2].

Because impurities in this intermediate can propagate through multi-step syntheses and compromise the final Active Pharmaceutical Ingredient (API), developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is paramount.

Physicochemical Causality in Method Design

From an analytical perspective, 2-Amino-4-methoxy-N-methylbenzamide presents specific chromatographic challenges. The molecule features an electron-donating methoxy group, a neutral N-methylamide, and a primary anilinic amine. The conjugate acid of this ortho-substituted aniline derivative has an estimated pKa of approximately 3.5 to 4.5.

If the mobile phase pH is near this pKa , the analyte will exist in a state of mixed ionization, leading to severe peak tailing, band broadening, and irreproducible retention times. To establish a robust system, the mobile phase pH must be forced at least two units below the pKa . By utilizing an acidic modifier such as 0.1% Formic Acid (pH ~2.7), the amine is fully protonated. This locks the molecule into a single, highly polar state, ensuring sharp, symmetrical peaks while mitigating secondary interactions with residual silanols on the silica stationary phase.

Chromatographic Method Development Workflow

The development of this method follows the Quality by Design (QbD) principles outlined in ICH Q14 and the validation frameworks of ICH Q2(R2)[3][4] and USP <1225>[5]. Recent proposed revisions to USP <1225> emphasize a lifecycle approach, aligning closely with ICH Q2(R2) to focus on the "Reportable Result" and the overarching "Fitness for Purpose" of the analytical procedure[6].

Fig 1. HPLC Method Development Lifecycle aligned with ICH Q14 and Q2(R2) guidelines.

Experimental Protocol: Step-by-Step Methodology

To compensate for the reduced retention of the protonated amine, a high-density, end-capped C18 stationary phase is employed. The protocol below outlines the exact parameters required to achieve baseline resolution.

Reagents and Materials

-

2-Amino-4-methoxy-N-methylbenzamide reference standard (Purity ≥ 99.0%).

-

HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

-

Ultrapure Water (18.2 M Ω ·cm).

-

Formic Acid (LC-MS grade, 99%).

Chromatographic Conditions

Table 1: Optimized Chromatographic Parameters

| Parameter | Specification / Setting | Scientific Rationale |

| Column | End-capped C18, 250 x 4.6 mm, 5 µm | Provides maximum hydrophobic retention for the polar protonated amine; end-capping prevents silanol interactions. |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Forces analyte into a single protonated state ( pH≪pKa ). |

| Mobile Phase B | 100% Acetonitrile | Lower viscosity than methanol; provides sharper peaks and lower backpressure. |

| Flow Rate | 1.0 mL/min | Optimal linear velocity for a 4.6 mm ID column packed with 5 µm particles. |

| Column Temp | 30°C | Stabilizes retention times against ambient laboratory temperature fluctuations. |

| Detection | UV at 254 nm and 280 nm | Captures the π→π∗ and n→π∗ transitions of the substituted aromatic ring. |

| Injection Vol. | 10 µL | Prevents column overloading while maintaining sufficient sensitivity (S/N ratio). |

Gradient Program:

-

0.0 - 2.0 min: 5% B (Isocratic hold to retain the polar analyte)

-

2.0 - 15.0 min: 5% → 60% B (Linear gradient to elute the analyte and related impurities)

-

15.0 - 18.0 min: 60% → 95% B (Column wash for late-eluting hydrophobic byproducts)

-

18.0 - 25.0 min: 5% B (Re-equilibration)

Sample Preparation Protocol

-

Diluent Preparation: Prepare a 95:5 (v/v) mixture of Water (0.1% FA) and Acetonitrile. Degas by sonication for 10 minutes. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting/splitting) upon injection.

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-Amino-4-methoxy-N-methylbenzamide reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent using sonication, then make up to volume.

-

Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Fig 2. Logical relationship between mobile phase pH and analyte ionization state.

Self-Validating System: System Suitability Testing (SST)

A method is only as reliable as its daily performance. Before any sample analysis, the method must self-validate its fitness for purpose. According to USP <1225>[7], the following System Suitability Testing (SST) parameters must be met using six replicate injections of the Working Standard Solution (100 µg/mL).

Table 2: System Suitability Criteria

| Parameter | Acceptance Criteria | Scientific Implication of Failure |

| Retention Time ( tR ) | ~ 8.5 min ( ± 2.0% RSD) | Indicates pump malfunction, leaks, or mobile phase preparation errors. |

| Peak Area RSD (n=6) | ≤ 1.0% | Highlights autosampler precision issues or incomplete sample dissolution. |

| Tailing Factor ( Tf ) | ≤ 1.5 | Suggests column degradation, silanol interactions, or incorrect mobile phase pH. |

| Theoretical Plates ( N ) | ≥ 5,000 | Indicates loss of column efficiency, potential void volume, or channel formation. |

Method Validation (Adherence to ICH Q2(R2) and USP <1225>)

The methodology is designed to meet the rigorous standards of USP General Chapter <1225> for Category I (quantitation of major components) and Category II (determination of impurities) analytical procedures[5][7]. Validation parameters are strictly evaluated according to the ICH Q2(R2) guidelines, ensuring the procedure is scientifically sound and fit for its intended use[3][4].

Table 3: Method Validation Summary (Target Specifications)

| Validation Parameter | ICH Q2(R2) / USP <1225> Requirement | Target Result / Acceptance Criteria |

| Specificity | No interference at the tR of the analyte. | Blank and placebo injections show ≤ 0.1% interference at ~8.5 min. Resolution ( Rs ) from synthetic precursors ≥ 2.0. |

| Linearity & Range | 50% to 150% of nominal concentration. | Correlation coefficient ( R2 ) ≥ 0.999 across 50 µg/mL to 150 µg/mL. |

| Accuracy (Recovery) | Spike recovery at 80%, 100%, and 120%. | Mean recovery between 98.0% and 102.0% with an RSD ≤ 2.0%. |

| Precision (Repeatability) | 6 independent preparations at 100%. | Assay RSD ≤ 1.0%. |

| LOD / LOQ | Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ). | LOD ≤ 0.05 µg/mL; LOQ ≤ 0.15 µg/mL (suitable for impurity profiling). |

| Robustness | Deliberate variations in Flow Rate ( ± 0.1 mL/min), Temp ( ± 2°C), pH ( ± 0.2). | System suitability criteria (Table 2) remain satisfied under all varied conditions. |

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. â©1225⪠Validation of Compendial Procedures [doi.usp.org]

- 6. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy [gmp-compliance.org]

- 7. USP <1225> Method Validation - BA Sciences [basciences.com]

Application Note: Optimized Solubilization Protocol for 2-Amino-4-methoxy-N-methylbenzamide in In Vitro Assays

Rationale & Chemical Profiling

2-Amino-4-methoxy-N-methylbenzamide (Molecular Weight: 180.20 g/mol ; Formula: C₉H₁₂N₂O₂) is a critical building block and intermediate frequently utilized in the synthesis of kinase inhibitors and novel antimalarials targeting the Plasmodium falciparum P-type ATPase (PfATP4)[1].

The Solubilization Challenge: Like many benzamide derivatives, this compound exhibits remarkably low aqueous solubility at physiological pH (pH 7.4)[2]. The molecule contains a hydrophobic aromatic core paired with a methoxy group, which restricts aqueous hydration. Conversely, its amino and amide functional groups participate in strong intermolecular hydrogen bonding, creating a highly stable crystal lattice.

The Solubilization Strategy: To effectively dissolve this compound for in vitro biological assays, Dimethyl sulfoxide (DMSO) is the optimal primary solvent. As a polar aprotic solvent with a high dielectric constant, DMSO efficiently disrupts the compound's crystalline lattice by acting as a strong hydrogen bond acceptor without donating protons, thereby solvating the hydrophobic regions and ensuring complete dissolution[3]. However, because DMSO can independently alter cell membrane permeability or directly inhibit assay enzymes (such as poly(ADP-ribose) synthetase), the final DMSO concentration in the assay must be strictly controlled[4].

Quantitative Solubilization Parameters

To ensure reproducibility, master stock solutions should be prepared at standardized molarities. Table 1 provides the exact volumes of 100% anhydrous DMSO required to achieve target concentrations based on the starting mass of the powder.

Table 1: Master Stock Preparation Matrix (MW = 180.20 g/mol )

| Target Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |

| 10 mM (1.802 mg/mL) | 554.9 µL | 2.775 mL | 5.549 mL |

| 20 mM (3.604 mg/mL) | 277.5 µL | 1.387 mL | 2.775 mL |

| 50 mM (9.010 mg/mL) | 111.0 µL | 0.555 mL | 1.110 mL |

Table 2: Maximum Tolerated Final DMSO Concentrations by Assay Type

Note: Exceeding these limits risks solvent-induced artifacts or false positives/negatives.

| Assay Type | Recommended Max Final DMSO | Causality / Rationale |

| Cell Viability (e.g., MTT, CTG) | ≤ 0.1% - 0.5% (v/v) | Higher concentrations induce cellular toxicity and osmotic stress. |

| Biochemical / Kinase Assays | ≤ 1.0% - 2.0% (v/v) | High DMSO can alter enzyme conformation or inhibit activity directly[4]. |

| High-Content Imaging | ≤ 0.5% (v/v) | Prevents solvent-induced changes in cell morphology or focal adhesions. |

Mechanistic Workflow

The following diagram illustrates the critical pathway from solid powder to the final in vitro assay. It highlights the necessity of an "Intermediate Dilution" step to prevent the compound from precipitating (crashing out) upon contact with the aqueous buffer.

Workflow for the solubilization and dilution of 2-Amino-4-methoxy-N-methylbenzamide for in vitro assays.

Step-by-Step Methodology (Self-Validating Protocol)

This protocol is designed as a self-validating system , ensuring that the researcher can empirically verify the success of the solubilization at each phase.

Phase 1: Master Stock Preparation

-

Equilibration: Allow the vial of 2-Amino-4-methoxy-N-methylbenzamide powder to equilibrate to room temperature in a desiccator before opening. Causality: Prevents atmospheric moisture condensation on the cold powder, which would introduce water and reduce DMSO solubility.

-

Weighing: Weigh the desired mass (e.g., 5 mg) using an analytical balance into a sterile, amber microcentrifuge tube.

-

Primary Solubilization: Add the calculated volume of 100% anhydrous, sterile-filtered DMSO (refer to Table 1).

-

Agitation: Vortex the tube vigorously for 30–60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5–10 minutes.

-

Validation Step 1 (Visual): Hold the tube against a light source. The solution must be completely transparent with no visible Schlieren lines (refractive index gradients indicating incomplete mixing) or undissolved micro-particles.

Phase 2: Storage and Aliquoting

-

Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–20 µL) in tightly sealed, opaque tubes.

-

Storage: Store immediately at -20°C (for use within 1 month) or -80°C (for up to 6 months).

-

Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw ambient humidity into the tube. Water ingress drastically lowers the solubility threshold of the solvent, causing the benzamide derivative to precipitate out of solution over time, ruining the known molarity of the stock.

Phase 3: Working Solution & Assay Spike (Preventing "Solvent Crash")

-

Thawing: Thaw a single aliquot at room temperature. Vortex briefly.

-

Intermediate Dilution: Do not pipette the 10 mM stock directly into the aqueous assay buffer. Instead, perform a serial dilution in 100% DMSO to create an intermediate stock (e.g., 100X the final desired assay concentration).

-

Aqueous Spike: Pipette the intermediate stock into the pre-warmed aqueous assay buffer or cell culture media while gently vortexing or stirring.

-

Causality: Direct injection of a high-concentration DMSO stock into water causes rapid solvent diffusion. The DMSO rushes into the water faster than the hydrophobic compound can disperse, leaving the compound stranded and causing it to instantly precipitate (colloidal aggregation). The intermediate dilution ensures the compound remains below its thermodynamic aqueous solubility limit during the spike.

Phase 4: Final Validation of Solubilization

To ensure the compound has not formed invisible colloidal aggregates in your assay buffer:

-

Centrifugation Test: Centrifuge a 1 mL sample of the final spiked assay buffer at 10,000 x g for 5 minutes. Check the bottom of the tube for a microscopic white pellet.

-

Spectrophotometric Test: Measure the optical density of the final assay buffer at 600 nm (OD₆₀₀). An OD₆₀₀ > 0.05 above a blank (buffer + DMSO only) indicates light scattering caused by colloidal precipitation. If precipitation is detected, lower the final compound concentration or increase the intermediate dilution step.

References

-

Title: Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 - PMC Source: nih.gov URL:[Link]

-

Title: Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

-

Title: New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC Source: nih.gov URL:[Link]

-

Title: Dual Inhibitory Effects of Dimethyl Sulfoxide on Poly(ADP-Ribose) Synthetase Source: tandfonline.com URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

Application Note: Preparation and Handling of 2-Amino-4-methoxy-N-methylbenzamide Stock Solutions

Introduction and Pharmacological Relevance

2-Amino-4-methoxy-N-methylbenzamide is a critical synthetic intermediate and building block extensively utilized in medicinal chemistry and drug development. It serves as a core structural motif in the synthesis of novel antimalarials targeting the Plasmodium falciparum P-type ATPase 4 (PfATP4) 1 and in the development of Focal Adhesion Kinase (FAK) inhibitors for anti-angiogenic and oncological applications.

Due to the lipophilic nature of the methoxy and N-methylbenzamide substitutions, the aqueous solubility of this compound and its downstream analogues is generally low 1. Consequently, the preparation of highly stable, accurately concentrated organic stock solutions is a strict prerequisite for reproducible in vitro assays, metabolic stability profiling, and subsequent synthetic steps.

Physicochemical Properties

| Property | Value |

| Chemical Name | 2-Amino-4-methoxy-N-methylbenzamide |

| CAS Registry Number | 104775-67-9 2 |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.20 g/mol 3 |

| Appearance | Light brown to off-white powder |

| Primary Solvent | Anhydrous DMSO (Dimethyl sulfoxide) |

| Aqueous Solubility | Poor (< 50 µM at physiological pH) |

Rationale and Causality in Solvent Selection (E-E-A-T)

Why Anhydrous DMSO? The structural features of 2-amino-4-methoxy-N-methylbenzamide—specifically the intramolecular hydrogen bonding potential of the 2-amino group and the lipophilicity of the 4-methoxy ether—restrict its hydration shell formation in aqueous buffers. Studies on related dihydroquinazolinone-3-carboxamide analogues demonstrate that aqueous solubility at physiological pH is frequently below 50 µM 1. Anhydrous DMSO disrupts intermolecular crystal lattice forces without degrading the amide bond, allowing for stable stock solutions up to 50 mM.

Self-Validating Systems: To ensure the integrity of the stock solution, this protocol incorporates a "self-validating" visual and analytical loop. Any introduction of moisture during freeze-thaw cycles will lead to localized supersaturation and micro-precipitation. By mandating anhydrous conditions and single-use aliquots, the protocol inherently prevents concentration drift and ensures the exact molarity is delivered to the assay.

Experimental Protocol: Stock Solution Preparation

Reagents and Equipment

-

2-Amino-4-methoxy-N-methylbenzamide powder (Purity ≥ 95%)

-

Anhydrous DMSO (Cell culture grade, ≥ 99.9%, stored under inert gas)

-

Analytical balance (0.01 mg precision)

-

Sterile, amber microcentrifuge tubes (1.5 mL)

-

Vortex mixer and ultrasonic bath

Mass-to-Volume Dilution Guide

To prepare standardized stock solutions, use the following mass-to-volume conversions based on the molecular weight of 180.20 g/mol :

| Target Concentration | Mass of Compound (mg) | Volume of Anhydrous DMSO (mL) |

| 10 mM | 1.80 mg | 1.00 mL |

| 20 mM | 3.60 mg | 1.00 mL |

| 50 mM | 9.01 mg | 1.00 mL |

Step-by-Step Methodology

-

Equilibration: Allow the sealed vial of 2-amino-4-methoxy-N-methylbenzamide to equilibrate to room temperature (20-25°C) in a desiccator for at least 30 minutes before opening. Causality: This prevents atmospheric moisture condensation on the hygroscopic powder, which would alter the mass reading and introduce water into the DMSO stock, leading to premature precipitation.

-

Weighing: Accurately weigh the desired mass (e.g., 9.01 mg for a 50 mM stock) onto a tared anti-static weighing boat using an analytical balance.

-

Solubilization: Transfer the powder to a 1.5 mL amber microcentrifuge tube. Add exactly 1.00 mL of anhydrous DMSO.

-

Agitation: Vortex the mixture vigorously for 30–60 seconds. If particulate matter remains visible, sonicate the tube in a room-temperature water bath for 2–5 minutes. Caution: Do not allow the sonication bath to heat up, as elevated temperatures can accelerate oxidative degradation of the primary amine.

-

Visual Inspection (Validation Step): Hold the tube against a light source. The solution must be completely clear and free of any suspended micro-particles. If turbidity persists, the solution has failed validation and must be re-prepared.

-

Aliquoting & Storage: Divide the master stock into 50 µL or 100 µL single-use aliquots in sterile tubes. Store immediately at -20°C (short-term, < 1 month) or -80°C (long-term, up to 6 months).

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot at room temperature. Dilute directly into the pre-warmed aqueous assay buffer. Ensure the final DMSO concentration in the biological assay does not exceed 0.5% - 1.0% (v/v) to prevent solvent-induced cytotoxicity.

Workflow Visualization

Workflow for preparing and validating 2-Amino-4-methoxy-N-methylbenzamide stock solutions.

Troubleshooting and Self-Validating Systems

-

Precipitation Upon Aqueous Dilution: If the compound precipitates when added to the assay buffer, the local concentration of the organic solvent dropped too rapidly. Solution: Pre-warm the aqueous buffer to 37°C and add the DMSO stock dropwise while vortexing to ensure rapid dispersion.

-

Degradation Tracking: The 2-amino group is susceptible to oxidation over prolonged storage. It is highly recommended to validate the purity of a thawed aliquot via LC-MS or HPLC-UV (monitoring at ~254 nm) every 3 months to ensure the structural integrity of the benzamide core remains >95%.

References

-

Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. NIH PubMed Central.[Link]

-

CAS Index 1047 - 104775-67-9. ChemBK. [Link]

Sources

Application Notes & Protocols: 2-Amino-4-methoxy-N-methylbenzamide as a Versatile Precursor in the Synthesis of Bioactive Heterocycles

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-Amino-4-methoxy-N-methylbenzamide. This precursor is a valuable starting material for constructing complex molecular architectures, most notably the quinazolin-4(3H)-one scaffold, which is prevalent in a wide range of biologically active compounds. We present validated protocols, mechanistic insights, and applications, with a focus on the synthesis of potential kinase inhibitors and other pharmacologically relevant molecules.

Introduction: The Strategic Value of 2-Amino-4-methoxy-N-methylbenzamide

2-Amino-4-methoxy-N-methylbenzamide (C₉H₁₂N₂O₂) is an anthranilamide derivative distinguished by its strategic placement of functional groups.[1] The ortho-amino group and the adjacent N-methylamide moiety are primed for intramolecular cyclization reactions, making it an ideal precursor for building fused heterocyclic systems. The methoxy group at the 4-position serves as an electronic handle, modulating the reactivity of the aromatic ring and influencing the physicochemical properties of the final products, such as solubility and metabolic stability.

The primary application of this precursor lies in its efficient conversion to 3,4-disubstituted quinazolin-4(3H)-ones. This heterocyclic core is a "privileged scaffold" in medicinal chemistry, found in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[2] Our focus herein is to provide robust, reproducible protocols for leveraging this precursor to access this important chemical space.

Core Application: Synthesis of 4-Quinazolinone Scaffolds

The most direct and high-yield application of 2-Amino-4-methoxy-N-methylbenzamide is the construction of the quinazolin-4(3H)-one ring system. This is typically achieved through condensation with a one or two-carbon electrophilic source, followed by intramolecular cyclization.

Protocol 1: Acetic Acid-Catalyzed Condensation with Orthoesters

This one-pot method is highly efficient for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones. The orthoester provides the C2-carbon of the quinazolinone ring, and the reaction is driven by the formation of stable alcohol and water byproducts.[3] Acetic acid serves as a crucial catalyst, activating the orthoester for nucleophilic attack by the aniline nitrogen.

Experimental Protocol:

-

Reagent Preparation: In a sealed pressure tube equipped with a magnetic stir bar, combine 2-Amino-4-methoxy-N-methylbenzamide (1.0 mmol, 180.2 mg), the desired orthoester (e.g., triethyl orthoacetate or triethyl orthobenzoate, 2.0 mmol), and absolute ethanol (3 mL).

-

Catalyst Addition: Carefully add glacial acetic acid (3.0 mmol, 172 µL) to the reaction mixture.

-

Reaction Execution: Seal the pressure tube tightly and place it in a preheated oil bath at 110 °C.

-

Monitoring and Work-up: Stir the reaction for 12-48 hours, monitoring progress by Thin Layer Chromatography (TLC). Upon completion, allow the mixture to cool to room temperature.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can often be purified by direct recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[3]

Causality and Insights:

-

The use of a pressure tube is essential to prevent the loss of volatile reagents and to allow the reaction to be heated above the boiling point of the solvent, which significantly accelerates the rate of cyclization.[3]

-

Acetic acid is a superior catalyst to stronger acids in this context as it promotes the reaction without causing significant degradation of the starting material or product.

-

The N-methyl group from the precursor becomes the substituent at the N3 position of the quinazolinone, while the alkyl or aryl group from the orthoester becomes the substituent at the C2 position.

Data Summary for Representative Products:

| Orthoester Used | Product Name | Typical Yield | Melting Point (°C) |

| Triethyl orthoacetate | 7-Methoxy-2,3-dimethylquinazolin-4(3H)-one | 85-90% | 108–110 |

| Triethyl orthobenzoate | 7-Methoxy-3-methyl-2-phenylquinazolin-4(3H)-one | 88-93% | 133–135 |

| Note: Data adapted from analogous syntheses and provided as representative examples.[3] |

Workflow Diagram:

Caption: Workflow for orthoester-based quinazolinone synthesis.

Protocol 2: Condensation with Aldehydes followed by Oxidation

This two-step, one-pot sequence is a versatile method for producing 2-substituted quinazolinones. The initial reaction between the 2-amino group and an aldehyde forms a dihydroquinazolinone intermediate, which is then oxidized in situ to the aromatic quinazolinone.

Experimental Protocol:

-

Condensation: To a solution of 2-Amino-4-methoxy-N-methylbenzamide (1.0 mmol, 180.2 mg) in a suitable solvent like acetic acid (5 mL), add the desired aldehyde (1.1 mmol).

-

Intermediate Formation: Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the dihydroquinazolinone intermediate. Monitor by TLC.[4]

-

Oxidation: Once the intermediate is formed, introduce an oxidizing agent. A common and effective system is p-toluenesulfonic acid (p-TSA) as a catalyst followed by an oxidant like N-bromosuccinimide (NBS) or by bubbling air through the reaction mixture.

-

Reaction Completion: Heat the mixture if necessary (e.g., 60-80 °C) and continue stirring for 2-6 hours until the oxidation is complete (monitored by TLC).

-

Work-up and Isolation: Cool the reaction mixture and pour it into cold water or a saturated sodium bicarbonate solution to precipitate the product. Filter the solid, wash with cold water and a small amount of cold ethanol, and dry under vacuum. Further purification can be done by recrystallization.

Causality and Insights:

-

Acetic acid acts as both a solvent and a catalyst for the initial condensation and cyclization step.

-

The choice of oxidant is critical. Mild oxidants are preferred to avoid unwanted side reactions on the electron-rich aromatic ring. Aerobic oxidation is an environmentally benign option.[5]

-

This method is particularly useful for incorporating a wide variety of aryl and heteroaryl substituents at the C2 position, derived from the corresponding aldehydes.

Reaction Pathway Diagram:

Caption: Reaction pathway for aldehyde-based quinazolinone synthesis.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The quinazoline scaffold synthesized from 2-Amino-4-methoxy-N-methylbenzamide is a cornerstone in the design of protein kinase inhibitors. Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of cancer. The 2-amino-4-methylquinazoline structure, for instance, is a key component of highly potent Phosphatidylinositol 3-Kinase (PI3K) inhibitors.[6]

The general strategy involves:

-

Core Synthesis: Synthesize the 7-methoxy-3-methyl-2-substituted-quinazolin-4(3H)-one core using the protocols described above.

-

Further Functionalization: The initial product can be chemically modified. For example, if a 2-chloromethyl group is installed (using chloro-orthoacetate), it can be displaced by amines to build out the pharmacophore.

-

Scaffold Elaboration: The aromatic ring can undergo further reactions (e.g., demethylation followed by etherification) if necessary to optimize binding to the target kinase.

Conceptual Workflow for Kinase Inhibitor Development:

Caption: Conceptual path from precursor to kinase inhibitor.

Safety and Handling

2-Amino-4-methoxy-N-methylbenzamide should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

-

Al-Suaily, K. F., & Al-Anshori, M. M. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. ACS Omega, 3(8), 9876–9883. [Link]

-

McLaughlin, M., & Micalizio, G. P. (2018). Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones from β-Aminoamides and Orthoesters. Molecules, 23(11), 2954. [Link]

-

Li, S., et al. (2017). A mild and metal-free synthesis of 4(3H)-quinazolinones from 2-amino-N-methoxybenzamides. RSC Advances, 7(58), 36585-36589. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

Wang, X., et al. (2018). Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry, 61(13), 5643–5663. [Link]

Sources

Application Note: Utilizing 2-Amino-4-methoxy-N-methylbenzamide in Advanced Benzamide Derivative Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, substituted ortho-aminobenzamides serve as privileged scaffolds for the synthesis of complex heterocyclic therapeutics. Among these, 2-Amino-4-methoxy-N-methylbenzamide is a highly versatile building block. It is prominently utilized in the synthesis of 1,5-dioxo-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid derivatives—a potent class of antimalarials targeting the Plasmodium falciparum P-type ATPase 4 (PfATP4)[1]—as well as in the development of Hedgehog (Hh) signaling pathway inhibitors targeting the Smoothened (Smo) receptor[2].

The structural features of 2-Amino-4-methoxy-N-methylbenzamide provide distinct synthetic and pharmacological advantages:

-

The 4-Methoxy Group: As a strong electron-donating group (EDG), the methoxy substituent enriches the electron density of the aromatic ring. Synthetically, this modulates the nucleophilicity of the ortho-amino group, facilitating downstream cyclization[2]. Pharmacologically, the oxygen atom acts as a critical hydrogen-bond acceptor within target binding pockets.

-

The N-Methylamide Moiety: This pre-installed pharmacophore is essential for maintaining optimal lipophilicity and providing a hydrogen-bond donor/acceptor pair crucial for target engagement in transmembrane proteins like PfATP4[1].

Physicochemical Properties

| Property | Value |

| Chemical Name | 2-Amino-4-methoxy-N-methylbenzamide |

| CAS Number | 104775-67-9[3] |

| Molecular Formula | C₉H₁₂N₂O₂[3] |

| Molecular Weight | 180.20 g/mol [3] |

| Physical State | Light brown to off-white powder |

Synthetic Strategy: The Isatoic Anhydride Pathway

While standard amide coupling reagents (e.g., EDCI/HOBt) can be used to synthesize benzamides[4], the direct amidation of ortho-aminobenzoic acids often suffers from poor atom economy and competing side reactions.

To ensure a self-validating and high-yielding protocol, this guide employs 1,1'-Carbonyldiimidazole (CDI) . The reaction of 2-amino-4-methoxybenzoic acid with CDI generates a highly reactive, cyclic isatoic anhydride intermediate in situ. This intermediate is highly susceptible to nucleophilic attack by methylamine. The subsequent ring-opening reaction is thermodynamically driven by the irreversible release of carbon dioxide (CO₂), providing a visual cue (cessation of gas evolution) that validates reaction completion[1].

Workflow for the synthesis and downstream application of 2-Amino-4-methoxy-N-methylbenzamide.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-methoxy-N-methylbenzamide

Adapted from optimized antimalarial scaffold syntheses[1].

Reagents & Materials:

-

2-Amino-4-methoxybenzoic acid (1.80 g, 10.8 mmol)

-

1,1'-Carbonyldiimidazole (CDI) (1.66 g, 10.2 mmol)

-

Methylamine (MeNH₂) solution (8 M in Ethanol, 2.5 mL, 20.0 mmol)

-

Anhydrous Tetrahydrofuran (THF) (15 mL)

Step-by-Step Methodology:

-

Activation: Dissolve 2-amino-4-methoxybenzoic acid in 15 mL of anhydrous THF in a flame-dried, round-bottom flask purged with inert gas (N₂ or Argon).

-

Intermediate Formation: Cool the solution to 0 °C using an ice bath. Causality: Cooling prevents the premature thermal decomposition of the highly reactive acylimidazole intermediate.

-

Add CDI (1.66 g) portion-wise to the cooled solution.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature (21 °C) for 19 hours. This extended timeframe ensures the complete cyclization into the isatoic anhydride intermediate.

-

Amidation (Ring-Opening): To the stirring solution, slowly add 2.5 mL of 8 M MeNH₂ in EtOH. Causality: An excess of methylamine (approx. 2 equivalents) is required to ensure rapid and complete nucleophilic ring-opening of the anhydride.

-

Stir the mixture at room temperature for an additional 3.5 hours. Monitor the reaction for the cessation of CO₂ evolution.

-

Workup: Concentrate the reaction mixture in vacuo. Dissolve the resulting residue in ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the target compound as a light brown powder.

Protocol B: Downstream Synthesis of Dihydroquinazolinone Scaffold

Once isolated, 2-Amino-4-methoxy-N-methylbenzamide is utilized to construct the 1,5-dioxo-dihydropyrrolo[1,2-a]quinazoline core[1].

Step-by-Step Methodology:

-

Condensation: Combine 2-Amino-4-methoxy-N-methylbenzamide (1.0 equiv) and α-ketoglutaric acid (1.2 equiv) in glacial acetic acid (AcOH).

-

Cyclization: Heat the reaction mixture to 110 °C. Causality: The elevated temperature and acidic medium catalyze a dual-step cascade: an initial imine formation between the ortho-amine and the ketone, followed by an intramolecular cyclization that generates a stereocenter at the 3a-position.

-

Isolation: After complete consumption of the starting material (monitored via LC-MS), cool the mixture to room temperature. The product typically precipitates directly from the acetic acid or can be isolated via trituration with diethyl ether.

Quantitative Data Summary

The following table summarizes expected yields and reaction parameters based on the CDI-mediated isatoic anhydride pathway[1].

| Reaction Step | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| Isatoic Anhydride Formation | CDI (0.95 equiv) | Anhydrous THF | 0 to 21 | 19.0 | N/A (In situ) |

| Amidation (Ring-Opening) | MeNH₂ (1.85 equiv) | EtOH / THF | 21 | 3.5 | ~70% |

| Pyrrolo-quinazoline Cyclization | α-Ketoglutaric acid | Glacial AcOH | 110 | 12.0 | 65 - 80% |

Pharmacological Context: Mechanism of Action

To understand the downstream value of this synthesis, it is critical to contextualize the final drug target. Benzamide-derived dihydroquinazolinones synthesized from this building block are potent inhibitors of PfATP4, an essential sodium efflux pump in the malaria parasite[1]. Inhibition of this pump leads to a catastrophic disruption of the parasite's internal homeostasis.

Pharmacological mechanism of benzamide-derived PfATP4 inhibitors in P. falciparum.

References

-

Application Notes and Protocols for the Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide - Benchchem. Benchchem. 4

-

Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4 | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society. 1

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - Semantic Scholar. Semantic Scholar. 2

-

2-Amino-4-methoxy-N-methylbenzamide - CAS:104775-67-9 - Abovchem. Abovchem. 3

Sources

2-Amino-4-methoxy-n-methylbenzamide degradation pathways under UV light

Welcome to the Technical Support Center for Photochemical Stability. As a Senior Application Scientist, I have designed this resource to provide researchers, analytical chemists, and drug development professionals with a comprehensive, causally-driven guide to understanding and managing the UV degradation of 2-Amino-4-methoxy-N-methylbenzamide.

This compound, frequently utilized as a critical building block in the synthesis of antimalarials and kinase inhibitors, exhibits pronounced sensitivity to ultraviolet (UV) irradiation. Below, you will find the mechanistic rationale, troubleshooting frameworks, and self-validating protocols necessary to control its photolytic behavior.

Mechanistic Overview: Why is this Compound Photoreactive?

The photostability of 2-Amino-4-methoxy-N-methylbenzamide is fundamentally compromised by its structural substituents. The presence of the primary amine (-NH2) directly attached to the benzamide ring acts as a potent auxochrome. It significantly accelerates the photodegradation rate—often by more than 28-fold compared to non-aminated analogs—by enabling an efficient π→π* electronic transition that drives direct photolysis[1].

Additionally, the electron-donating methoxy (-OCH3) group increases the electron density of the aromatic ring. In aqueous environments, this makes the ring highly susceptible to electrophilic attack by hydroxyl radicals (•OH), leading to rapid indirect photolysis and the formation of hydroxylated intermediates[2]. Furthermore, the N-methyl amide bond remains vulnerable to secondary photohydrolytic cleavage, yielding 2-amino-4-methoxybenzoic acid and methylamine[3].

Figure 1: Mechanistic pathways of 2-Amino-4-methoxy-N-methylbenzamide degradation under UV light.

Frequently Asked Questions (FAQs)

Q: How can I differentiate between direct photolysis and indirect, ROS-mediated degradation in my samples? A: You must introduce specific radical scavengers into your matrix. To isolate direct photolysis, spike your solution with tert-butanol (TBA) to quench hydroxyl radicals (•OH) and sodium azide (NaN3) to quench singlet oxygen (1O2). If the compound still degrades rapidly, direct π→π* excitation is the dominant pathway[1].

Q: Why do I see a loss of parent API but no corresponding product peaks on my reverse-phase LC-UV? A: This is a classic mass balance issue caused by the nature of the degradants. The cleavage of the amide bond produces methylamine, which is highly polar, lacks a strong chromophore, and will elute in the void volume of a standard C18 column. Additionally, the oxidation of the amine group can lead to volatile or highly polar nitroso-derivatives. Switch to a HILIC column and utilize MS/MS detection to capture these elusive fragments.

Q: Does pH affect the UV degradation kinetics of this compound? A: Yes, significantly. The primary amine has a specific pKa. When the pH is below the pKa (protonated state, -NH3+), the lone pair of electrons is tied up, which disrupts the conjugation with the aromatic ring, thereby reducing the efficiency of the π→π* transition. Degradation is typically much faster at neutral to basic pH where the amine is unprotonated.

Troubleshooting Guide: Photostability Issues

| Symptom | Root Cause Analysis (Causality) | Corrective Action |

| Inconsistent degradation rates between technical replicates | Variations in dissolved oxygen (DO) levels alter the formation rate of reactive oxygen species (ROS), directly impacting the indirect photolysis pathway. | Standardize DO by continuously sparging the matrix with air or nitrogen gas for 15 minutes prior to UV exposure. |

| Unexpected thermal degradation during UV exposure | High-intensity UV lamps (especially Xenon arcs) generate significant infrared (IR) heat, causing thermal amide hydrolysis to confound photolytic data. | Implement a water-jacketed cooling system around the photoreactor to maintain a strict 25°C ± 2°C environment. Include a foil-wrapped "dark control" in the same bath. |